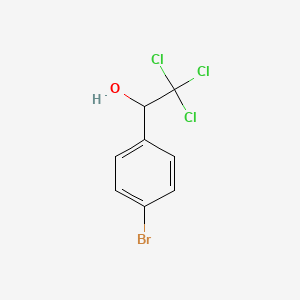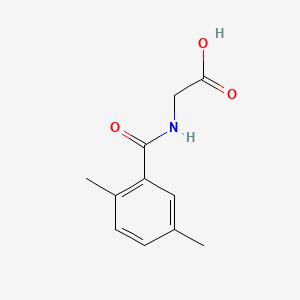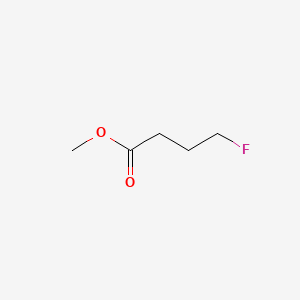
Nafimidone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nafimidone hydrochloride is an anticonvulsant drug belonging to the imidazole class. It contains a naphthyl group and was discovered accidentally during a search for antifungal agents . This compound is known for its effectiveness in treating epilepsy and other seizure disorders.
Preparation Methods
Nafimidone hydrochloride is synthesized through the displacement of imidazole from the activated chlorine atom of chloro-methyl-β-naphthylketone . The reaction involves the following steps:
Reaction of 2-naphthyl bromomethyl ketone with imidazole: This reaction is carried out in dimethylformamide (DMF) as the solvent.
Treatment with hydrochloric acid in ether: This step converts the intermediate product into this compound.
Chemical Reactions Analysis
Nafimidone hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The imidazole ring can participate in substitution reactions, particularly with halogens.
Oxidation Reactions: Nafimidone derivatives can undergo oxidation, leading to the formation of chlorinated or dichlorinated products.
Reduction Reactions: The compound can be reduced under specific conditions, although detailed studies on this are limited.
Common reagents used in these reactions include hydrochloric acid, copper chloride, and air as an oxidant . The major products formed from these reactions are chlorinated nafimidone derivatives, which have potential bioactive properties .
Scientific Research Applications
Nafimidone hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing various bioactive derivatives.
Biology: Nafimidone derivatives are studied for their potential antifungal and antimicrobial properties.
Medicine: The compound is primarily used as an anticonvulsant to treat epilepsy and other seizure disorders.
Mechanism of Action
Nafimidone hydrochloride exerts its effects by interacting with specific molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitters, particularly gamma-aminobutyric acid (GABA), which plays a crucial role in inhibiting neuronal excitability . The exact molecular pathways involved are still under investigation, but the compound’s anticonvulsant properties are well-documented.
Comparison with Similar Compounds
Nafimidone hydrochloride is structurally similar to other imidazole derivatives, such as miconazole and ketoconazole. its unique naphthyl group distinguishes it from these compounds . Similar compounds include:
Miconazole: Known for its antifungal properties and ability to inhibit cholinesterases.
Ketoconazole: Another antifungal agent with a similar imidazole structure but different therapeutic applications.
This compound’s uniqueness lies in its dual role as an anticonvulsant and its potential antifungal properties, making it a versatile compound in both medical and research settings .
Properties
CAS No. |
70891-37-1 |
|---|---|
Molecular Formula |
C15H13ClN2O |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
2-imidazol-1-yl-1-naphthalen-2-ylethanone;hydrochloride |
InChI |
InChI=1S/C15H12N2O.ClH/c18-15(10-17-8-7-16-11-17)14-6-5-12-3-1-2-4-13(12)9-14;/h1-9,11H,10H2;1H |
InChI Key |
DOBNXXMVNHWJKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=CN=C3.Cl |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=CN=C3.Cl |
Key on ui other cas no. |
70891-37-1 |
Related CAS |
64212-22-2 (Parent) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1617915.png)





![2-[(2-Acetyloxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1617927.png)






